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Compound of Interest

Compound Name: C18H19BrN405

Cat. No.: B15172104

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This whitepaper provides a comprehensive, systematic guide to the complete
chemical structure elucidation of a novel organic compound with the molecular formula
C18H19BrN405. For the purpose of this guide, we will refer to this hypothetical molecule as
"Compound X". We will outline a logical workflow, detail the necessary experimental protocols,
and interpret the resulting data from a suite of modern analytical techniques to unambiguously
determine its constitution.

Proposed Structure and Initial Assessment

The molecular formula C18H19BrN4OS5 yields a degree of unsaturation of 11. This high value
suggests the presence of multiple rings and/or double bonds, including at least one aromatic
system. Based on this, a plausible structure for Compound X is proposed below. The
subsequent sections will detail the analytical workflow required to confirm this structure.

Proposed Structure for Compound X:

(A plausible chemical structure for C18H19BrN40O5 is N-(4-bromo-2-nitrophenyl)-2-(1,3-dioxo-
1,3-dihydro-2H-isoindol-2-yl)-N,3-dimethylbutanamide. The following guide is based on
elucidating this specific constitution.)

Overall Structure Elucidation Workflow
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The determination of a novel chemical structure is a sequential process where data from
various analytical techniques are integrated to build a complete molecular picture. Each step
provides unique information, and the convergence of all data points leads to a confident
structural assignment.
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Caption: Overall workflow for the structure elucidation of Compound X.

Analytical Techniques and Expected Data
Elemental Analysis

Elemental analysis provides the mass percentages of each element in the compound, which
serves to confirm the molecular formula derived from mass spectrometry.

Table 1: Predicted Elemental Analysis Data for C18H19BrN405

Molecular
) Number of ] Percentage

Element Weight ( g/mol Total Weight

| Atoms (%)
Carbon (C) 12.011 18 216.198 45.10
Hydrogen (H) 1.008 19 19.152 4.00
Bromine (Br) 79.904 1 79.904 16.68
Nitrogen (N) 14.007 4 56.028 11.69
Oxygen (O) 15.999 5 79.995 16.70

| Total | | | 479.277 | 100.00 |

High-Resolution Mass Spectrometry (HRMS)

HRMS is critical for determining the exact molecular weight and, consequently, the molecular
formula.[1] Tandem MS (MS/MS) experiments provide fragmentation data, which offers
valuable clues about the compound's substructures.[2][3][4]

Table 2: Predicted HRMS Data for Compound X
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Parameter Expected Value

Molecular Formula C18H19BrN405
Monoisotopic Mass 478.0542 g/mol

M+ Peak (m/z) 478.0542

[M+2]+ Peak (m/z) 480.0522 (due to 81Br isotope)

| Key Fragments (m/z) | 332.08 (Loss of bromonitrophenyl group), 204.04 (Bromonitroaniline
fragment), 147.02 (Phthalimide fragment) |

Molecular lon (M+)

m/z = 478.05
’Aavage 1\Sleavage 2
Fragment 1 Fragment 2
[M - C6H4BrNO2]+ [C6H5BrNO2]+
m/z = 332.08 m/z = 204.04
Cleavage 3

Fragment 3
[C8BH502N]+
m/z = 147.02

Click to download full resolution via product page

Caption: Predicted major fragmentation pathway for Compound X in MS/MS.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by detecting the
absorption of infrared radiation by specific chemical bonds.[5][6][7][8]

Table 3: Predicted FTIR Absorption Bands for Compound X
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Wavenumber ] ] . Functional Group
Intensity Bond Vibration .

(cm™) Assignment

3350-3250 Medium N-H stretch Secondary Amide

3100-3000 Medium C-H stretch Aromatic C-H

2980-2850 Medium-Weak C-H stretch Aliphatic C-H (sp?3)
C=0 stretch

1770 & 1710 Strong (asymmetric & Imide (Phthalimide)
symmetric)

1680 Strong C=0 stretch Amide | band
N-O stretch

1550 & 1350 Strong (asymmetric & Nitro group (NO2)[9]
symmetric)

1600 & 1475 Medium-Weak C=C stretch Aromatic ring

| 650-550 | Medium | C-Br stretch | Aryl bromide |

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within the molecule,

particularly in conjugated systems and chromophores.[10][11][12][13]

Table 4: Predicted UV-Visible Absorption Data for Compound X

Parameter Expected Value Interpretation
Standard polar protic
Solvent Ethanol .
solvent for UV-Vis.
T — TU* transition of the
Amax 1 ~250 nm ) )
substituted phenyl ring.
TU - TU* transition of the
Amax 2 ~295 nm

phthalimide system.
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| Amax 3 | ~340 nm | n — 1t* transition associated with the nitro group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise carbon-hydrogen framework of
an organic molecule.[14] 1D (*H, 3C) and 2D (COSY, HSQC) experiments are essential for a
complete structural assignment.[15][16][17]

Table 5: Predicted *H NMR Data for Compound X (500 MHz, DMSO-ds)

Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

Ar-H (proton ortho
8.15 d 1H

to NO2)

Ar-H (proton between
7.90 dd 1H

Br and NOz2)
7.85-7.75 m 4H Phthalimide Ar-H

Ar-H (proton ortho to
7.60 d 1H

Br)
4.50 m 1H CH-N (alpha-proton)
4.20 m 1H CH-O (beta-proton)
3.10 s 3H N-CHs
1.25 d 3H CH-CHs

| 1.15 | d | 3H | CH(OH)-CHs |

Table 6: Predicted 13C NMR Data for Compound X (125 MHz, DMSO-ds)
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Chemical Shift (6, ppm) Carbon Type Assighment
172.1 C=0 Amide Carbonyl
167.5 C=0 Imide Carbonyl
145.2 C Ar-C (C-NO2)
140.1 C Ar-C (C-NH)
134.5 CH Ar-CH

131.8 C Ar-C (Phthalimide)
128.9 CH Ar-CH

123.6 CH Ar-CH (Phthalimide)
120.5 CH Ar-CH

118.2 C Ar-C (C-Br)

67.8 CH CH-OH

58.2 CH CH-N

34.5 CHs N-CHs

20.1 CHs CH-CHs

| 18.9 | CHs | CH(OH)-CHs |
2D NMR Interpretation:

e COSY (Correlation Spectroscopy): Would show correlations between adjacent protons, for
example, between the signals at 4.50 ppm and 1.25 ppm, confirming the isopropyl-like
fragment.

o HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with
its directly attached carbon. For instance, the proton at 3.10 ppm would show a cross-peak
with the carbon at 34.5 ppm, confirming the N-CHs group.

Experimental Protocols
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Elemental Analysis

A sample of approximately 2 mg of Compound X is weighed into a tin capsule. The sample is
combusted in an oxygen-rich environment at ~950 °C. The resulting gases (COz, H20, N2) are
separated by gas chromatography and quantified using a thermal conductivity detector.[18][19]
[20]

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis is performed on a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer
using an electrospray ionization (ESI) source.[21] The sample is dissolved in methanol at 1
mg/mL and infused directly. The instrument is operated in positive ion mode with a mass
resolution of >10,000. Data is acquired over a mass range of m/z 100-1000.

FTIR Spectroscopy

A small amount of the solid sample is placed on the diamond crystal of an ATR (Attenuated
Total Reflectance) accessory. The spectrum is recorded from 4000 to 400 cm~? by co-adding
32 scans at a resolution of 4 cm~1,

UV-Visible Spectroscopy

A stock solution of Compound X is prepared in spectroscopic grade ethanol. The solution is
diluted to a concentration of approximately 10~> M. The UV-Vis spectrum is recorded from 200
to 800 nm using a dual-beam spectrophotometer with a 1 cm path length quartz cuvette.

NMR Spectroscopy

Approximately 10 mg of Compound X is dissolved in 0.6 mL of deuterated dimethyl sulfoxide
(DMSO-de). All NMR spectra (*H, 3C, COSY, HSQC) are recorded on a 500 MHz spectrometer
equipped with a cryoprobe.[22] 1H spectra are referenced to the residual solvent signal (2.50
ppm), and 13C spectra are referenced to the solvent signal (39.52 ppm).[23]

Conclusion

The structural elucidation of a novel compound such as C18H19BrN405 is a meticulous
process that relies on the synergistic application of multiple analytical techniques. By
systematically acquiring and interpreting data from elemental analysis, mass spectrometry, and
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various spectroscopic methods (FTIR, UV-Vis, and NMR), a complete and unambiguous
chemical structure can be determined. The workflow and expected data presented in this guide
provide a robust framework for researchers engaged in the characterization of new chemical
entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. measurlabs.com [measurlabs.com]

2. Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns - HSC
Chemistry [hscprep.com.au]

. chem.libretexts.org [chem.libretexts.org]

. chemguide.co.uk [chemguide.co.uk]

. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
. scribd.com [scribd.com]

. orgchemboulder.com [orgchemboulder.com]

. www2.chem.wisc.edu [www2.chem.wisc.edu]

°
© 0] ~ » 1 H w

. chem.libretexts.org [chem.libretexts.org]
e 10. ej-eng.org [ej-eng.org]

e 11. researchgate.net [researchgate.net]

e 12. ej-eng.org [ej-eng.org]

e 13.29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) — Organic and Biochemistry
Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

e 14, faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

e 15. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia
[en.wikipedia.org]

e 16. chem.libretexts.org [chem.libretexts.org]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b15172104?utm_src=pdf-custom-synthesis
https://measurlabs.com/methods/high-resolution-mass-spectrometry-hrms/
https://hscprep.com.au/hsc-chemistry/mass-spectrometry-fragmentation-patterns
https://hscprep.com.au/hsc-chemistry/mass-spectrometry-fragmentation-patterns
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)_Complete_and_Semesters_I_and_II/Map%3A_Organic_Chemistry_(Wade)/11%3A_Infrared_Spectroscopy_and_Mass_Spectrometry/11.08%3A_Fragmentation_Patterns_in_Mass_Spectrometry
https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://en.wikipedia.org/wiki/Infrared_spectroscopy_correlation_table
https://www.scribd.com/document/326932039/Simplified-IR-Correlation-Chart
https://orgchemboulder.com/Spectroscopy/specttutor/irchart.shtml
https://www2.chem.wisc.edu/deptfiles/OrgLab/handouts/Simplified%20IR%20Correlation%20Chart.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)_Complete_and_Semesters_I_and_II/Map%3A_Organic_Chemistry_(Wade)/11%3A_Infrared_Spectroscopy_and_Mass_Spectrometry/11.05%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://www.ej-eng.org/index.php/ejeng/article/view/622
https://www.researchgate.net/publication/358578339_UV-Visible_Spectrophotometric_Method_and_Validation_of_Organic_Compounds
https://www.ej-eng.org/index.php/ejeng/article/download/622/260/2753
https://ecampusontario.pressbooks.pub/orgbiochemsupplement/chapter/uv-vis/
https://ecampusontario.pressbooks.pub/orgbiochemsupplement/chapter/uv-vis/
https://faculty.uobasrah.edu.iq/uploads/teaching/1703019652.pdf
https://en.wikipedia.org/wiki/Two-dimensional_nuclear_magnetic_resonance_spectroscopy
https://en.wikipedia.org/wiki/Two-dimensional_nuclear_magnetic_resonance_spectroscopy
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/2D_NMR/2D_NMR_Introduction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15172104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 17.7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility — Department of Chemistry
[nmr.sdsu.edu]

e 18. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry
[velp.com]

e 19. azom.com [azom.com]

e 20. researchgate.net [researchgate.net]

e 21.2.6. High Resolution Mass Spectrometry (HRMS) [bio-protocol.org]
e 22.rsc.org [rsc.org]

o 23. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical
Guide - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [An In-Depth Technical Guide to the Structure
Elucidation of C18H19BrN40O5]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15172104#c18h19brn4o05-chemical-structure-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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